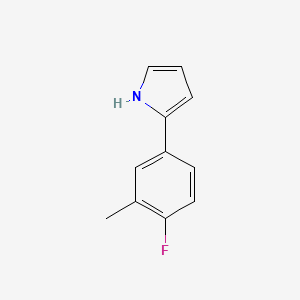

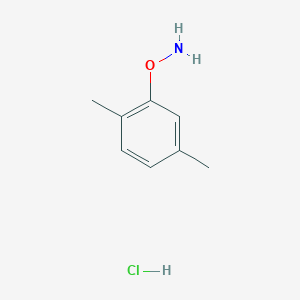

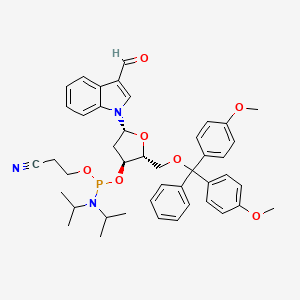

![molecular formula C18H29N6NaO16P2 B13710247 Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride](/img/structure/B13710247.png)

Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Uridine diphosphate N-azidoacetylgalactosamine is a nucleotide sugar composed of uridine diphosphate and N-azidoacetylgalactosamine. It is used by glycosyltransferases to transfer N-azidoacetylgalactosamine residues to substrates. This compound is an important building block for the production of glycoproteins and glycolipids in the body. It also serves as a precursor for the synthesis of mucin-type O-glycans, which are important components of mucus and play significant roles in biological processes such as cell signaling, immune defense, and lubrication of the digestive tract .

Métodos De Preparación

Uridine diphosphate N-azidoacetylgalactosamine can be synthesized through a series of chemical reactions. The synthetic route typically involves the modification of uridine diphosphate N-acetylgalactosamine to introduce the azide group. This process can be achieved using azide-containing reagents under specific reaction conditions. Industrial production methods often involve the use of enzymatic synthesis, where enzymes such as glycosyltransferases are used to catalyze the transfer of the N-azidoacetylgalactosamine moiety to uridine diphosphate .

Análisis De Reacciones Químicas

Uridine diphosphate N-azidoacetylgalactosamine undergoes various chemical reactions, including substitution reactions where the azide group can be replaced with other functional groups. Common reagents used in these reactions include copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents, which facilitate the formation of triazole rings. The major products formed from these reactions are often triazole-linked glycoproteins or glycolipids .

Aplicaciones Científicas De Investigación

Uridine diphosphate N-azidoacetylgalactosamine has numerous scientific research applications. In chemistry, it is used for the bioorthogonal tagging of glycoproteins, allowing researchers to study glycosylation patterns and dynamics. In biology, it is employed to label and visualize glycoproteins in cells, aiding in the study of cellular processes such as protein trafficking and cell-cell interactions. In medicine, it is used to develop diagnostic tools and therapeutic agents, particularly in the field of cancer research where glycosylation patterns are often altered. In industry, it is utilized in the production of biopharmaceuticals and the development of novel biomaterials .

Mecanismo De Acción

The mechanism of action of uridine diphosphate N-azidoacetylgalactosamine involves its role as a substrate for glycosyltransferases. These enzymes transfer the N-azidoacetylgalactosamine moiety to specific acceptor molecules, such as proteins or lipids, resulting in the formation of glycosidic bonds. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which are essential for various cellular functions. The molecular targets of uridine diphosphate N-azidoacetylgalactosamine include glycosyltransferases and the acceptor molecules to which the glycosyl residues are transferred .

Comparación Con Compuestos Similares

Uridine diphosphate N-azidoacetylgalactosamine is similar to other nucleotide sugars such as uridine diphosphate N-acetylgalactosamine and uridine diphosphate N-acetylglucosamine. its uniqueness lies in the presence of the azide group, which allows for bioorthogonal chemistry applications. Similar compounds include uridine diphosphate N-acetylgalactosamine, uridine diphosphate N-acetylglucosamine, and other azide-tagged analogues like N-azidoacetylglucosamine .

Propiedades

Fórmula molecular |

C18H29N6NaO16P2 |

|---|---|

Peso molecular |

670.4 g/mol |

Nombre IUPAC |

sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride |

InChI |

InChI=1S/C18H28N6O16P2.Na.H/c19-23-20-4-11(27)21-12-8(3-7(5-25)13(28)15(12)30)39-42(35,36)40-41(33,34)37-6-9-14(29)16(31)17(38-9)24-2-1-10(26)22-18(24)32;;/h1-2,7-9,12-17,25,28-31H,3-6H2,(H,21,27)(H,33,34)(H,35,36)(H,22,26,32);;/q;+1;-1 |

Clave InChI |

AZKBDWIEKNLDAE-UHFFFAOYSA-N |

SMILES canónico |

[H-].C1C(C(C(C(C1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)CN=[N+]=[N-])O)O)CO.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

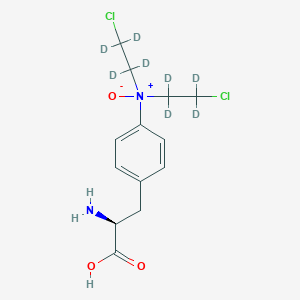

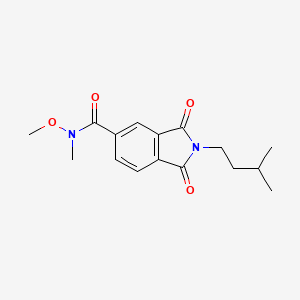

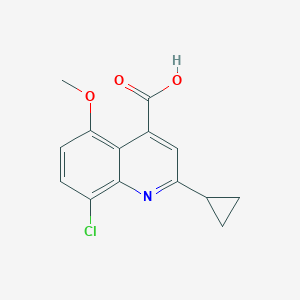

![5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13710177.png)

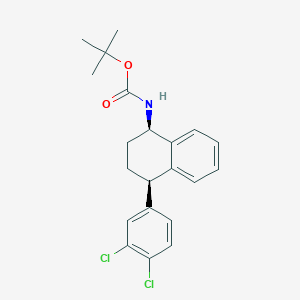

![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)